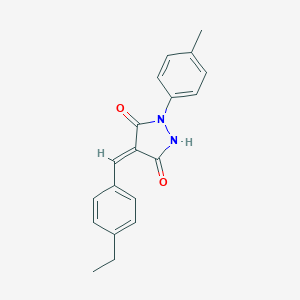![molecular formula C11H10BrN7O3 B447267 3-BROMO-N'~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BENZOHYDRAZIDE](/img/structure/B447267.png)
3-BROMO-N'~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide is a complex organic compound that features a bromine atom, a nitro group, and a tetraazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistent quality. Safety measures are crucial due to the reactive nature of the intermediates and the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism by which 3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved could include signal transduction, metabolic processes, or other cellular mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2,3,5,6-tetrafluoro-N’-(1-methyl-2-{5-nitro-2H-tetraazol-2-yl}ethylidene)benzohydrazide: Similar in structure but with additional fluorine atoms, which may alter its reactivity and applications.
5-bromo-3-nitro-1,2,4-triazole: Shares the bromine and nitro groups but has a different ring structure, leading to different chemical properties and uses.
Propiedades
Fórmula molecular |
C11H10BrN7O3 |
|---|---|
Peso molecular |
368.15g/mol |
Nombre IUPAC |
3-bromo-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C11H10BrN7O3/c1-7(6-18-16-11(15-17-18)19(21)22)13-14-10(20)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,14,20)/b13-7+ |
Clave InChI |
WQOWNWXAIWRZLP-NTUHNPAUSA-N |
SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)CN2N=C(N=N2)[N+](=O)[O-] |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/CN2N=C(N=N2)[N+](=O)[O-] |
SMILES canónico |
CC(=NNC(=O)C1=CC(=CC=C1)Br)CN2N=C(N=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile](/img/structure/B447184.png)


![1-methyl-4-[3-(4-methylphenyl)acryloyl]-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B447190.png)
![2-[4-(isopentyloxy)-3-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B447191.png)
![2,4-dichloro-N-(4-{[3-(4-chlorophenyl)-2-propenylidene]amino}phenyl)benzamide](/img/structure/B447194.png)
![Methyl 4-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B447195.png)
![1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-4-phenylpiperazine](/img/structure/B447196.png)
![methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B447198.png)
![2-(4-acetylphenyl)-5-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B447200.png)
![2,4-dichloro-N-[4-(2,5-dimethylbenzoyl)phenyl]benzamide](/img/structure/B447201.png)
![4-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B447204.png)


